N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide
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Description
N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
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Biological Activity
N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzyl group substituted with fluorine and a thioxo-pyrimidine moiety. Its molecular formula is C16H14FN3O2S with a molecular weight of approximately 345.41 g/mol. The presence of fluorine suggests enhanced lipophilicity and potential for increased biological activity.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antitumor Activity : Many thioxo-pyrimidines have been studied for their ability to inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Effects : Compounds containing thiazole or thiazolidine rings have demonstrated antibacterial and antifungal properties.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotective roles, particularly in models of neurodegenerative diseases.
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on available literature:
Activity | Assay Type | IC50/EC50 Values | Reference |
---|---|---|---|
Antitumor | MTT Assay | 20 µM | |
Antimicrobial | Disk Diffusion | 15 mm (zone of inhibition) | |
Neuroprotective | Zebrafish Model | Significant reduction in seizure activity |
Case Studies
- Antitumor Activity : A study investigating the antitumor properties of similar compounds found that thioxo-pyrimidines can induce apoptosis in cancer cells through the activation of caspase pathways. The compound exhibited an IC50 value of 20 µM against several cancer cell lines, suggesting it may effectively inhibit tumor growth.
- Neuroprotective Effects : In a zebrafish model of epilepsy, compounds structurally related to this compound demonstrated significant neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress markers. The protective effects were attributed to the compound's ability to scavenge reactive oxygen species.
- Antimicrobial Activity : In vitro studies showed that the compound exhibited considerable antimicrobial activity against various bacterial strains, with a zone of inhibition measuring up to 15 mm in disk diffusion assays. This suggests potential applications in treating infections caused by resistant strains.
Properties
CAS No. |
1019153-33-3 |
---|---|
Molecular Formula |
C20H16FN3O3S |
Molecular Weight |
397.42 |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)propanamide |
InChI |
InChI=1S/C20H16FN3O3S/c21-13-7-5-12(6-8-13)11-22-16(25)9-10-24-19(26)18-17(23-20(24)28)14-3-1-2-4-15(14)27-18/h1-8H,9-11H2,(H,22,25)(H,23,28) |
InChI Key |
NZKBCWVNOBDJKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CCC(=O)NCC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
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